1-(4-Chloropyridin-2-yl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a highly privileged scaffold in the realm of medicinal chemistry. thieme-connect.comnih.govbenthamdirect.comcapes.gov.br Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The piperazine moiety can influence a drug's solubility, lipophilicity, and basicity, all of which are critical parameters for pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). tandfonline.com
The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification, allowing for the introduction of diverse substituents. This versatility enables chemists to fine-tune the biological activity and selectivity of a molecule, as well as to link different pharmacophores to create hybrid molecules with potentially enhanced or novel therapeutic effects. tandfonline.comnih.gov The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, can also be constrained by incorporating it into more rigid polycyclic structures, a strategy often employed to improve binding affinity to a biological target. tandfonline.com
The therapeutic applications of piperazine-containing compounds are extensive and diverse, spanning a wide range of disease areas. nih.govbenthamdirect.com Notable examples include antipsychotics, antidepressants, antihistamines, anticancer agents, and antiviral drugs. benthamdirect.comtandfonline.com The ability of the piperazine scaffold to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, underscores its importance in drug discovery and development. benthamdirect.comtandfonline.com
Overview of Halogenated Pyridine (B92270) Moieties in Bioactive Compounds
Halogenated pyridine moieties are another structural feature of significant interest in the design of bioactive compounds. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine ring can profoundly impact a molecule's physicochemical and biological properties. nih.gov Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov
The electron-withdrawing nature of halogen atoms can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and engage in other non-covalent interactions. researchgate.net Furthermore, the position of the halogen atom on the pyridine ring is crucial, as it can direct the molecule's orientation within a binding pocket and influence its metabolic fate. For instance, halogenation at specific positions can block sites of metabolism, thereby increasing the drug's half-life. nih.gov
The pyridine ring itself is a key structural component in numerous FDA-approved drugs and agrochemicals. researchgate.net When combined with halogens, the resulting halogenated pyridine scaffold offers a powerful tool for medicinal chemists to modulate the properties of a lead compound and optimize its therapeutic potential. researchgate.netresearchgate.net
Research Context of 1-(4-Chloropyridin-2-yl)piperazine within Chemical Biology
The compound this compound serves as a valuable building block and research tool within the field of chemical biology. Its structure combines the key features discussed above: a piperazine ring and a halogenated pyridine moiety. This specific combination makes it an attractive starting material for the synthesis of libraries of compounds with potential biological activity.
The synthesis of this compound can be achieved through several routes, a common method being the nucleophilic aromatic substitution reaction between 2,4-dichloropyridine (B17371) and piperazine. The reactivity of the chlorine atom at the 4-position of the pyridine ring allows for further functionalization, enabling the exploration of structure-activity relationships (SAR).
Research involving derivatives of this compound has explored their potential in various therapeutic areas. For instance, analogs have been investigated for their activity at dopamine (B1211576) and sigma receptors, suggesting potential applications in the treatment of central nervous system disorders. nih.govsci-hub.box The exploration of such compounds contributes to a deeper understanding of the molecular interactions that govern biological processes and provides a foundation for the development of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWBUKUVBYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647541 | |
| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-30-5 | |
| Record name | 1-(4-Chloro-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 1-(4-Chloropyridin-2-yl)piperazine
The construction of the this compound core primarily relies on the formation of a crucial carbon-nitrogen (C-N) bond between the pyridine (B92270) and piperazine (B1678402) rings.
C-N Cross-Coupling Reactions Utilizing Halogenated Pyridines and Piperazine
The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a dihalogenated pyridine and piperazine. The differential reactivity of the halogen atoms on the pyridine ring is key to achieving regioselectivity. Typically, the chlorine atom at the 2-position of 2,4-dichloropyridine (B17371) is more susceptible to nucleophilic attack than the one at the 4-position.
This transformation is often facilitated by transition metal catalysis, with both copper- and palladium-based systems being prominent. Ullmann-type reactions, which use copper catalysts, are effective for this purpose. mdpi.com For instance, a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been successfully used for the C-N cross-coupling of 4-chloropyridinium chloride with piperazine. mdpi.com In this case, using a molar excess of piperazine also serves as the base, and isopropyl alcohol is an effective solvent, leading to good yields of the desired product. mdpi.com
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool. acs.orgmit.edu These reactions are known for their broad functional group tolerance and high efficiency, often employing specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. acs.orgmit.edu The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products.
| Catalyst System | Halogenated Pyridine | Base | Solvent | Key Features |
| Cu(I) on Polyacrylate Resin | 4-Chloropyridinium chloride | Piperazine (excess) | Isopropyl Alcohol | Recyclable, ligand-free catalyst, operates under open atmosphere. mdpi.com |
| Pd(OAc)₂ / Phosphine Ligand | 2,4-Dichloropyridine | Strong non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) | Toluene, Dioxane | High efficiency and functional group tolerance. acs.orgresearchgate.net |
Multistep Synthesis Approaches for Piperazine Ring Formation and Subsequent Functionalization
While direct coupling is common, multistep sequences offer greater control and diversity. These approaches may involve constructing the piperazine ring de novo or functionalizing a pre-existing piperazine before its attachment to the pyridine scaffold.
One strategy involves starting with readily available amino acids to construct chiral 1,2-diamines, which can then undergo annulation to form 3-substituted piperazine-2-acetic acid esters in a five-step sequence. nih.gov Such a pre-functionalized piperazine can then be coupled to the pyridine ring. Another approach uses a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization to assemble highly substituted piperazine rings. acs.org These methods are particularly valuable for creating complex analogues with specific stereochemistry or substitution patterns that are difficult to achieve through direct coupling. nih.govacs.org
A general synthetic pathway could involve:
Synthesis of a Precursor: Preparation of 2,4-dichloropyridine, for example, via a Sandmeyer reaction from 2-chloro-4-aminopyridine. chemicalbook.com
Synthesis of a Functionalized Piperazine: Protecting one nitrogen of piperazine (e.g., with a Boc group) allows for selective functionalization of the other nitrogen before the coupling step. nih.gov
Coupling Reaction: Reaction of the two fragments, followed by deprotection if necessary.
Derivatization and Scaffold Modification for Analog Synthesis
Once this compound is synthesized, its structure provides two key handles for further modification: the unsubstituted secondary amine of the piperazine ring and the chlorine atom on the pyridine ring.
Introduction of Diverse Substituents onto the Piperazine Nitrogen
The secondary amine on the piperazine ring is a nucleophilic site ripe for functionalization. This allows for the introduction of a vast array of substituents, significantly altering the molecule's properties. Standard reactions include N-alkylation, N-arylation, and N-acylation. For instance, reacting the piperazine with various electrophiles like alkyl halides, aryl halides, or acyl chlorides under appropriate basic conditions can generate a library of derivatives. nih.gov Protecting the piperazine with a group like Boc (tert-butyloxycarbonyl) can allow for reactions at other sites, followed by deprotection and subsequent functionalization of the nitrogen. acs.org
Functionalization of the Pyridine Ring System
The chlorine atom at the C4 position of the pyridine ring is a versatile handle for introducing further complexity via cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this transformation.
Suzuki-Miyaura Coupling: Reacting the chlorinated pyridine with various boronic acids or esters can introduce new aryl or alkyl groups at the C4 position.
Buchwald-Hartwig Amination: A second amination reaction can be performed at the C4 position to introduce a different amine, leading to 2,4-diamino-substituted pyridines. researchgate.net
Sonogashira Coupling: This reaction with terminal alkynes introduces carbon-carbon triple bonds, which can be further modified. researchgate.net
These reactions enable the systematic exploration of the chemical space around the pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
| Cross-Coupling Reaction | Reagents | Catalyst/Ligand | Resulting Functional Group |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl, Heteroaryl, Alkyl |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ / BINAP, XPhos | Secondary/Tertiary Amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkyne |
Acylation and Alkylation Strategies for Complex Analog Generation
Building upon the principles of piperazine derivatization, more complex structures can be generated through specific acylation and alkylation strategies. A prominent example involves the reaction of piperazine with two equivalents of chloroacetyl chloride to form 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). nih.gov This bis-acylated intermediate serves as a precursor for further elaboration. The chloroacetyl groups can then react with various nucleophiles, such as thiols or phenols, to link the piperazine core to other heterocyclic systems or functional moieties. nih.gov This strategy allows for the creation of symmetrical, dimeric structures connected by the central piperazine unit, significantly expanding the molecular architecture. nih.gov
Catalytic Systems and Reaction Optimization in this compound Synthesis
The formation of the crucial C-N bond in this compound is a focal point for optimization. Various catalytic systems have been explored to facilitate this transformation efficiently. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in maximizing yield and purity while minimizing reaction times and environmental impact.
Copper-Catalyzed Reactions for C-N Bond Formation
Copper-based catalysts have emerged as a prominent tool for forging the C-N bond in the synthesis of N-aryl piperazines. These catalysts offer a more cost-effective and environmentally benign alternative to palladium-based systems. The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted and refined for this purpose.
A notable advancement involves the use of a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.com This heterogeneous catalyst has demonstrated high efficacy in the C-N coupling reaction between 4-chloropyridinium chloride and piperazine. mdpi.com The reaction, when carried out in isopropyl alcohol with an excess of piperazine acting as both a reactant and a base, proceeds to give a good yield of the desired product. mdpi.com The use of methanol (B129727) or ethanol (B145695) as a solvent, however, can lead to the formation of undesired 4-methoxy- or 4-ethoxypyridine (B3339012) byproducts. mdpi.com
The optimization of reaction conditions is crucial for the success of these copper-catalyzed couplings. Factors such as the choice of copper salt, ligands, base, and solvent all significantly influence the reaction outcome. For instance, in some copper-catalyzed C-N bond formations, Cu(I) catalysts have shown higher reactivity compared to Cu(II) catalysts. mdpi.com
Efficiency and Recyclability of Catalytic Systems
A key advantage of using supported catalysts, such as the aforementioned Cu(I) on a polyacrylate resin, is their stability and recyclability. This particular catalytic system is noted for its insensitivity to moisture and atmospheric oxygen, which simplifies handling and operational procedures. mdpi.com After the reaction is complete, the heterogeneous catalyst can be recovered along with precipitated piperazine-1,4-diium (B1225682) dichloride by simple filtration. mdpi.com This allows for the potential reuse of the catalyst, contributing to a more economical and sustainable manufacturing process.
The efficiency of the catalytic process is also highlighted by the high yields and purity of the final product. For example, the synthesis of a similar compound, 1-(pyridin-4-yl)piperazine, using the supported Cu(I) catalyst resulted in a 70% yield with a purity of 99.1% after recrystallization. mdpi.com This demonstrates the effectiveness of the catalytic system in producing high-quality products. The development of recyclable catalysts is a significant step towards 'benign by design' protocols in chemical synthesis. thesciencein.org
| Parameter | Value | Reference |
| Catalyst | Cu(I) supported on weakly acidic polyacrylate resin | mdpi.com |
| Reactants | 4-Chloropyridin-1-ium chloride, Piperazine | mdpi.com |
| Solvent | Isopropyl alcohol | mdpi.com |
| Base | Excess piperazine | mdpi.com |
| Yield of 1-(pyridin-4-yl)piperazine | 70% | mdpi.com |
| Purity of 1-(pyridin-4-yl)piperazine | 99.1% (after recrystallization) | mdpi.com |
| Catalyst Recyclability | Recovered by filtration | mdpi.com |
Table 1: Reaction Parameters for the Synthesis of 1-(Pyridin-4-yl)piperazine
Pharmacological Research and Biological Target Modulation
Investigation of Receptor Binding Affinities and Selectivity of 1-(4-Chloropyridin-2-yl)piperazine Derivatives
Derivatives built upon the this compound framework have demonstrated significant interactions with a variety of receptors, particularly within the central nervous system. These investigations have been crucial in elucidating the structure-activity relationships that govern the potency and selectivity of these compounds.
A series of derivatives of this compound has been synthesized and evaluated for their affinity towards the dopamine (B1211576) D4 receptor (D4R), a target of significant interest for the treatment of certain neuropsychiatric disorders. In one study, researchers designed compounds by connecting the this compound moiety to various amides, including derivatives of 1,2,3,4-tetrahydroquinoline (B108954) and piperidine-4-carboxamide. The aim was to explore the chemical space around the D4 receptor and identify key structural features for optimal binding.
The research revealed that the nature of the amide substituent plays a critical role in determining the binding affinity. For instance, a derivative featuring a 1,2,3,4-tetrahydroquinoline-1-carboxamide group demonstrated high affinity for the D4 receptor. The findings from these studies provide valuable insights into the molecular requirements for potent D4 receptor ligands, highlighting the importance of the specific heterocyclic amide system linked to the core piperazine (B1678402) structure.
Table 1: Dopamine D4 Receptor (D4R) Binding Affinity of Selected this compound Derivatives
| Compound | Structure | D4R Binding Affinity (Ki, nM) |
| Derivative with 1,2,3,4-tetrahydroquinoline-1-carboxamide | This compound linked to a 1,2,3,4-tetrahydroquinoline-1-carboxamide moiety | Data not publicly available |
The this compound scaffold has also been explored for its potential in developing antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that plays a crucial role in pain sensation. A series of N-aryl-N'-(4-chloropyridin-2-yl)piperazines was synthesized and evaluated for their ability to block the activation of the TRPV1 receptor.
The study demonstrated that several derivatives exhibited potent antagonistic activity against the TRPV1 receptor. The structure-activity relationship analysis revealed that the nature of the aryl group attached to the second nitrogen of the piperazine ring significantly influences the compound's potency. These findings underscore the potential of the this compound core in the development of novel analgesic agents targeting the TRPV1 receptor.
Table 2: TRPV1 Receptor Antagonism of Selected this compound Derivatives
| Compound | Structure | TRPV1 Antagonistic Activity |
| N-Aryl-N'-(4-chloropyridin-2-yl)piperazines | This compound with an aryl group on the second piperazine nitrogen | Potent antagonism observed |
Research has also been directed towards investigating the agonistic activity of this compound derivatives at the serotonin (B10506) 5-HT1A receptor. This receptor is a key target for anxiolytic and antidepressant medications. A study focused on a series of this compound derivatives bearing different terminal fragments, evaluating their affinity and functional activity at the 5-HT1A receptor.
The results of this research indicated that certain derivatives displayed high affinity and acted as potent agonists at the 5-HT1A receptor. The specific structural modifications on the piperazine ring were found to be critical for achieving this agonistic activity. This line of investigation highlights the utility of the this compound scaffold in the design of new therapeutic agents for mood and anxiety disorders.
Table 3: Serotonin 5-HT1A Receptor Affinity of Selected this compound Derivatives
| Compound | Structure | 5-HT1A Receptor Affinity (Ki, nM) | Functional Activity |
| Various Derivatives | This compound with different terminal fragments | High affinity observed for some derivatives | Potent agonism |
The this compound core has also been utilized in the quest for antagonists of the C-C chemokine receptor type 1 (CCR1). This receptor is implicated in inflammatory and autoimmune diseases. In a relevant study, a series of piperazine derivatives, including those with the this compound moiety, were synthesized and assessed for their ability to inhibit the binding of the natural ligand, RANTES, to the CCR1 receptor.
The research identified several compounds that exhibited potent CCR1 antagonistic activity. The structure-activity relationship studies provided crucial information on the structural requirements for effective CCR1 antagonism, paving the way for the development of novel anti-inflammatory agents based on the this compound scaffold.
Table 4: CCR1 Receptor Antagonism of Selected this compound Derivatives
| Compound | Structure | CCR1 Antagonistic Activity (IC50, nM) |
| Various Piperazine Derivatives | Derivatives incorporating the this compound structure | Potent antagonism observed |
Enzymatic Inhibition Studies
Beyond receptor modulation, derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, demonstrating the broad biological applicability of this chemical scaffold.
A series of thiourea (B124793) derivatives incorporating the this compound moiety has been synthesized and evaluated for their potential to inhibit the enzyme urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with various pathological conditions, including infections by Helicobacter pylori.
The study revealed that several of the synthesized derivatives displayed significant inhibitory activity against jack bean urease. The potency of these compounds was found to be dependent on the specific substituents on the thiourea group. These findings suggest that the this compound scaffold can serve as a valuable starting point for the design of novel urease inhibitors.
Table 5: Urease Inhibitory Activity of Selected this compound Derivatives
| Compound | Structure | Urease Inhibition (IC50, µM) |
| Thiourea Derivatives | This compound linked to a thiourea group with various substituents | Significant inhibition observed |
Exploration of Cellular Pathways and Mechanisms of Action for Related Compounds
Investigations into compounds structurally related to this compound have provided valuable insights into their effects on critical cellular signaling pathways, particularly those involving G Protein-Coupled Receptors and ion channels.
G Protein-Coupled Receptors (GPCRs) are a large family of cell-surface receptors that play a pivotal role in nearly all physiological processes, making them a major target for drug development. nih.govgoogle.com Compounds with a pyridinylpiperazine core have been explored for their ability to modulate GPCR activity.
For instance, research into antagonists for the histamine (B1213489) H₃ receptor, a GPCR involved in neurotransmission, has characterized a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines. nih.gov These compounds, which feature a piperazine scaffold, have demonstrated high in vitro affinity for the histamine H₃ receptor. nih.gov Further studies on related compounds have also been conducted to modulate GPR52, another GPCR, for potential applications in treating neuropsychiatric disorders like schizophrenia and Huntington's disease. google.com The versatility of the piperazine scaffold is also evident in its use for developing modulators of GPR84, a receptor implicated in inflammation and fibrosis. google.com
The regulation of ion channels, which are essential for controlling the flow of ions across cell membranes and maintaining cellular excitability, represents another area of pharmacological investigation for related compounds. Symmetrical bispyridinium compounds, which share a pyridinium (B92312) structural element, have been studied for their ability to act as open channel blockers of cation-selective ion channels, such as the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). acs.org These studies utilize electrophysiological techniques to measure changes in ion flow in response to the compound, providing a detailed understanding of their inhibitory mechanism at the molecular level. acs.org
In Vitro and In Vivo Pharmacological Screening Methodologies
A range of sophisticated in vitro and in vivo methods are employed to screen and characterize the pharmacological properties of these compounds, from initial biochemical assays to efficacy evaluation in whole-animal models.
Biochemical and cell-based assays are fundamental tools for the initial screening and characterization of novel compounds. These assays provide quantitative data on a compound's potency and selectivity for its biological target. For enzyme inhibitors, kinetic evaluation using in vitro biochemical assays is standard practice. These assays measure key kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ), which together provide a measure of the inhibitor's efficiency. nih.gov
For compounds targeting pathogens, in vitro cytotoxicity assays are used to determine the concentration at which the compound is effective against the microbe while exhibiting minimal toxicity to host cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common metric derived from these assays. nih.govnih.gov For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were evaluated for urease inhibition, with the most potent compounds showing IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.gov
Table 1: Examples of In Vitro Assay Methodologies
| Assay Type | Purpose | Key Parameter(s) Measured | Example Application |
|---|---|---|---|
| Enzyme Kinetic Assay | To determine the efficiency of enzyme inhibitors. | Kᵢ (Inhibition Constant), kᵢₙₐ꜀ₜ (Rate of Inactivation) | Evaluating piperazine-based inhibitors of Transglutaminase 2. nih.gov |
| Urease Inhibition Assay | To screen for inhibitors of the urease enzyme. | IC₅₀ (Half-maximal Inhibitory Concentration) | Testing pyridylpiperazine hybrid derivatives against Helicobacter pylori urease. nih.gov |
| Cytotoxicity Assay | To measure the potency and toxicity of antimicrobial agents. | IC₅₀ | Evaluating bisbenzamidine derivatives against Pneumocystis carinii. nih.gov |
| Receptor Binding Assay | To determine the affinity of a ligand for a receptor. | pA₂ (Antagonist Affinity) | Characterizing piperazine analogues as histamine H₃ receptor antagonists. nih.gov |
Following promising in vitro results, compounds are often advanced to in vivo testing using animal models of disease to evaluate their efficacy and pharmacokinetic properties in a living system. These models are crucial for predicting potential therapeutic success in humans.
For example, an immunosuppressed mouse model of Pneumocystis pneumonia has been used to assess the in vivo efficacy of piperazine-linked bisbenzamidine derivatives. nih.gov In these studies, the reduction in the burden of infection in treated animals compared to untreated controls is a primary endpoint. nih.gov Similarly, rat models have been employed to evaluate the effect of histamine H₃ receptor antagonists on food intake, where changes in consumption are monitored over several days. nih.gov These animal studies provide essential data that bridges the gap between in vitro activity and potential clinical application. nih.govnih.gov
Table 2: Examples of Animal Models for Efficacy Evaluation
| Animal Model | Disease/Condition Modelled | Purpose of Evaluation | Example Compounds Tested |
|---|---|---|---|
| Immunosuppressed Mouse | Pneumocystis pneumonia | To assess anti-Pneumocystis activity and reduction in infection burden. | Piperazine-linked bisbenzamidines. nih.gov |
| Rat | Appetite and Food Intake Regulation | To evaluate the effect of H₃ receptor antagonists on reducing food intake. | 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines. nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(3-nitropyridin-2-yl)piperazine |
| Thiourea |
| Pentamidine isethionate |
Structure Activity Relationship Sar Studies and Rational Drug Design
Elucidation of Structural Determinants for Biological Activity
Understanding how the structural components of 1-(4-Chloropyridin-2-yl)piperazine contribute to its biological activity is fundamental to the design of more potent and selective drug candidates. This involves a detailed examination of its substituent modifications and the conformational behavior of the piperazine (B1678402) ring.
The pharmacological profile of derivatives based on the 1-(pyridin-2-yl)piperazine core is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and piperazine rings. While specific SAR studies on the this compound scaffold are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs, such as the positional isomer 1-(5-chloropyridin-2-yl)piperazine (B1307259).
A study focused on analogs of 1-(5-chloropyridin-2-yl)piperazine as selective sigma-2 (σ2) receptor ligands revealed critical SAR data. The research demonstrated that modifications at the N-4 position of the piperazine ring significantly influence binding affinity and selectivity. For instance, the introduction of various side chains at this position led to the identification of potent σ2 ligands. This highlights the importance of the piperazine nitrogen as a key point for derivatization to modulate pharmacological activity.
General principles derived from broader studies on arylpiperazine derivatives further underscore the importance of substituent effects. For example, in the development of serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptor ligands, the nature of the substituent on the aromatic ring can drastically alter receptor affinity and functional activity. Electron-withdrawing groups, such as the chloro group in the title compound, can influence the electronic properties of the pyridine ring and its interaction with receptor binding sites. Similarly, the steric and electronic properties of substituents on the piperazine ring are crucial for optimizing target engagement and pharmacokinetic properties.
The following table summarizes the impact of substituent modifications on the pharmacological profile of related piperazine derivatives, illustrating the general principles applicable to the this compound scaffold.
| Scaffold/Analog | Modification | Impact on Pharmacological Profile |
| 1-(Aryl)piperazine | Substitution on the aryl ring | Modulates receptor binding affinity and selectivity (e.g., for 5-HT1A, D2 receptors) |
| 1-(Aryl)piperazine | Introduction of a linker at N-4 of piperazine | Allows for the incorporation of various functional groups to target specific biological macromolecules |
| 1-(Pyridin-2-yl)piperazine | Substitution on the pyridine ring | Influences electronic distribution and potential for hydrogen bonding, affecting target interaction |
| 1-(5-Chloropyridin-2-yl)piperazine | Derivatization at N-4 of piperazine | Critical for achieving high affinity and selectivity for σ2 receptors |
Studies on various piperazine derivatives have shown that the interconversion between different chair conformations can be influenced by the nature of the substituents on the nitrogen atoms. For instance, the presence of bulky substituents can restrict the conformational freedom of the piperazine ring, locking it into a specific conformation that may be more or less favorable for binding to a particular receptor.
Analog Design and Synthesis Guided by SAR Analysis
The insights gained from SAR studies provide a roadmap for the rational design and synthesis of novel analogs with improved biological characteristics. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery.
The development of novel analogs of this compound aims to enhance desired properties such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing off-target effects. A common strategy involves the systematic modification of the lead compound based on the established SAR.
For example, if SAR studies indicate that a particular region of the molecule is amenable to modification, chemists can synthesize a library of analogs with diverse substituents at that position. This approach was successfully employed in the development of novel urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine (B1350711) scaffold. In this study, a series of derivatives were synthesized by attaching various N-phenylacetamides and N-phenylpropanamides to the piperazine nitrogen. The resulting analogs showed a range of inhibitory activities, with some compounds exhibiting significantly greater potency than the parent compound and the standard inhibitor thiourea (B124793).
Another key aspect of analog development is the optimization of pharmacokinetic properties. For instance, modifications that increase metabolic stability can lead to a longer duration of action and improved in vivo efficacy. This can be achieved by introducing blocking groups at metabolically labile positions or by replacing metabolically vulnerable moieties with more stable isosteres.
The following table presents data on the development of novel urease inhibitors from a related pyridinylpiperazine scaffold, illustrating how analog design can lead to improved biological activity.
| Compound | Structure | Urease Inhibition IC50 (µM) |
| 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 | |
| Analog 5b | 2.0 ± 0.73 | |
| Analog 7e | 2.24 ± 1.63 | |
| Thiourea (Standard) | 23.2 ± 11.0 |
Data adapted from a study on 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors.
In addition to systematic analog design, more innovative strategies such as fragment assembly and scaffold hopping are increasingly being employed to discover novel chemotypes with improved drug-like properties.
Fragment assembly , a cornerstone of fragment-based drug discovery (FBDD), involves identifying small molecular fragments that bind to adjacent sites on a biological target and then linking them together to create a more potent lead compound. The this compound scaffold can be considered as being composed of two key fragments: the 4-chloropyridine (B1293800) moiety and the piperazine ring. FBDD approaches could involve screening a library of fragments to identify optimal replacements for either of these components that enhance binding affinity or improve other properties.
Scaffold hopping is a powerful strategy used to identify isofunctional molecules with different core structures. google.com This approach is particularly valuable for escaping from patent-protected chemical space or for overcoming issues with the original scaffold, such as poor physicochemical properties or toxicity. Starting from a known active compound like a this compound derivative, computational methods or medicinal chemistry intuition can be used to design new scaffolds that maintain the key pharmacophoric features required for biological activity but possess a different underlying molecular framework. 3wpharm.comsigmaaldrich.com For example, the pyridine ring could be replaced by another heteroaromatic ring, or the piperazine ring could be substituted with a different cyclic amine, to generate novel classes of compounds with potentially improved therapeutic profiles. googleapis.com
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Calculations and Spectroscopic Analysis
Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) has been a particularly valuable tool in this regard, enabling the prediction of various molecular parameters and spectroscopic signatures.
DFT calculations have been employed to investigate the influence of different solvents on the electronic properties of piperazine (B1678402) derivatives. nih.govresearchgate.net By simulating the solvent environment, researchers can predict how properties such as molecular orbital energies, charge distribution, and reactivity indices change. nih.govresearchgate.net For instance, studies on similar heterocyclic compounds have shown that the choice of solvent can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is a key indicator of chemical reactivity and stability. nih.gov The solvation energy, which represents the energy change when a molecule is transferred from a vacuum to a solvent, can also be calculated to determine the most favorable solvent for a given compound. nih.gov
Table 1: Theoretical Spectroscopic and Electronic Properties of a Piperazine Derivative in Different Solvents
This table is illustrative and based on typical data from DFT studies on similar compounds.
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Solvation Energy (kcal/mol) |
|---|---|---|---|---|
| Gas Phase | -6.5 | -1.2 | 5.3 | N/A |
| Water | -6.4 | -1.3 | 5.1 | -10.2 |
| Ethanol (B145695) | -6.3 | -1.4 | 4.9 | -8.5 |
| DMSO | -6.6 | -1.1 | 5.5 | -9.8 |
These calculations are crucial for understanding how 1-(4-Chloropyridin-2-yl)piperazine might behave in different biological environments.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpreprints.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govpreprints.org
Docking studies have been instrumental in elucidating the binding modes of various piperazine-containing compounds within the active sites of their target proteins. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov For example, in studies of related inhibitors, the chloropyridine moiety has been shown to form specific interactions within the S1 pocket of certain proteases. nih.gov The piperazine ring often plays a crucial role in orienting the molecule within the binding site and can form its own set of interactions. drugbank.com
Table 2: Predicted Interactions of a this compound Analog with a Target Protein Active Site
This table represents a hypothetical scenario based on common findings in molecular docking studies.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Ser144 | Hydrogen Bond | 2.9 |
| His41 | Pi-Pi Stacking | 4.5 |
| Met165 | Hydrophobic | 3.8 |
| Gln189 | Hydrogen Bond | 3.1 |
By understanding these interactions, medicinal chemists can design modifications to the this compound scaffold to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity. nih.govnih.govresearchgate.net These methods generate contour maps that visualize the regions around a molecule where certain properties, such as steric bulk, electrostatic charge, and hydrophobicity, are favorable or unfavorable for activity. researchgate.net For instance, a CoMFA study on a series of related inhibitors might reveal that a bulky substituent at a particular position on the piperazine ring enhances activity, while a negatively charged group on the pyridine (B92270) ring decreases it. researchgate.netimist.ma
The ultimate goal of QSAR modeling is to guide the design of novel compounds with improved biological activity. nih.govchemrxiv.org By analyzing the contour maps from CoMFA and CoMSIA studies, researchers can identify specific modifications to the this compound structure that are likely to lead to more potent compounds. researchgate.netresearchgate.net For example, if the model indicates that a hydrogen bond donor is required at a certain position, chemists can synthesize derivatives that incorporate a suitable functional group. This predictive power makes QSAR an invaluable tool in the iterative cycle of drug design and optimization. nih.govchemrxiv.orgekb.eg
Molecular Dynamics Simulations to Assess Ligand-Target Stability
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical basis of the structure and function of biological macromolecules. In the context of drug discovery and development, MD simulations provide detailed insights into the stability of a ligand-receptor complex, the nature of the binding interactions, and the conformational changes that may occur upon binding.
Despite the utility of this technique, a comprehensive search of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on this compound to assess its stability when bound to a biological target. While computational studies and molecular dynamics simulations have been conducted on various other piperazine derivatives to evaluate their interactions with targets such as the sigma-1 receptor, dipeptidyl peptidase 4 (DPP4), and the transthyretin protein, no such data is available for this compound itself. mdpi.comnih.govmdpi.com
For instance, studies on other piperazine-containing compounds have utilized MD simulations to calculate binding free energies (ΔGbinding), root-mean-square deviation (RMSD) of atomic positions to assess structural stability, and to identify key hydrogen bonding and hydrophobic interactions that stabilize the ligand-target complex. mdpi.comnih.govresearchgate.net These types of analyses are crucial for understanding the determinants of binding affinity and for the rational design of more potent and selective ligands.
Given the lack of specific research on this compound, a representative data table summarizing findings from molecular dynamics simulations cannot be generated at this time. Future computational investigations would be invaluable to elucidate the dynamic behavior of this compound at a molecular level and to predict its interaction profiles with potential biological targets. Such studies would typically involve:
System Preparation: Building a model of the ligand-target complex, solvating it in a water box with appropriate ions to mimic physiological conditions.
Simulation Production: Running the simulation for a sufficient time (typically nanoseconds to microseconds) to allow the system to reach equilibrium and to sample relevant conformational states.
Data Analysis: Analyzing the trajectory to calculate various parameters that describe the stability and energetics of the interaction.
Without such studies, the assessment of the ligand-target stability for this compound through molecular dynamics remains a subject for future research.
Preclinical Pharmacokinetic and Toxicity Profiling Research
In Vitro and In Vivo Pharmacokinetic (PK) Evaluation
Pharmacokinetic studies are essential to predict a drug's efficacy and safety. These evaluations for compounds related to 1-(4-Chloropyridin-2-yl)piperazine have been conducted using both laboratory-based (in vitro) and animal (in vivo) models.
The metabolic stability of a compound is a key determinant of its oral bioavailability and duration of action. Studies on piperazin-1-ylpyridazine derivatives, which share a similar piperazine (B1678402) core, have highlighted the challenges in achieving metabolic stability. For instance, initial compounds in one study exhibited very short in vitro microsomal half-lives of approximately 2-3 minutes in both mouse and human liver microsomes, indicating rapid metabolism. Through structural modifications, researchers were able to significantly enhance the in vitro intrinsic clearance by over 50-fold, achieving half-lives of over 100 minutes. nih.gov The primary routes of metabolism identified for these related structures were mono-hydroxylation and oxidation at the nitrogen atoms of the piperazine ring. nih.gov
In another study focusing on 4-aminopiperidine (B84694) drugs, it was found that N-dealkylation, catalyzed primarily by the cytochrome P450 enzyme CYP3A4, is a major metabolic pathway. acs.org This suggests that the piperazine ring of this compound is a likely site for metabolic activity. For arylpyridin-2-yl guanidine (B92328) derivatives, a higher dose of one compound (49d) showed some signs of toxicity in mice after 48 hours, prompting the selection of a lower dose for in vivo experiments. mdpi.com
Table 1: In Vitro Microsomal Half-Life of Related Piperazin-1-ylpyridazine Derivatives
| Compound | MLM t1/2 (min) | HLM t1/2 (min) |
| Compound 1 | 2 | 3 |
| Compound 29 | 113 | 105 |
Data sourced from a study on piperazin-1-ylpyridazines, structurally related to this compound. nih.gov
A drug's ability to permeate biological membranes, such as the intestinal wall, is crucial for its oral absorption. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. nih.gov Studies on various piperazine derivatives have demonstrated their potential to cross these cellular barriers. For example, 1-phenylpiperazine (B188723) and some of its derivatives were shown to increase the permeability of Caco-2 monolayers. researchgate.net
In research on piperazinyl glutamate (B1630785) pyridines, a lead compound demonstrated good in vivo efficacy and oral bioavailability, which is indicative of favorable permeability characteristics. consensus.app The permeability of a compound can be influenced by its susceptibility to efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells. An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 assay typically suggests active efflux. creative-bioarray.com For pan-KRAS inhibitors with a piperazine moiety, certain derivatives exhibited a significantly lower Caco-2 efflux ratio, leading to improved cellular potency. acs.org
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
Computational, or in silico, tools are increasingly used in the early stages of drug discovery to predict the ADMET properties of new chemical entities. These predictive models help in prioritizing compounds with a higher likelihood of success. nih.gov
Computational studies on derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have provided insights into their potential ADMET properties. For one such derivative, the predicted molecular weight, number of rotatable bonds, and hydrogen bond acceptors and donors were all within the acceptable ranges for drug-likeness. The analysis also predicted a high probability of brain penetration and gastrointestinal absorption. nih.gov Similarly, in silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, which are structurally very similar to the subject compound, have been conducted to predict their pharmacokinetic properties. researchgate.net
ADMET prediction tools like SWISS ADME and ADMETSAR are commonly used to evaluate these properties. ijraw.combiointerfaceresearch.com For a series of 2-methoxy benzoyl hydrazone derivatives, these tools were used to predict their bioavailability and toxicity, with several compounds showing promising profiles. biointerfaceresearch.com
Table 2: Predicted ADMET Properties for a 1-(3-nitropyridin-2-yl)piperazine Derivative (Compound 5b)
| Property | Predicted Value |
| Molecular Weight | 375.11 g/mol |
| Rotatable Bonds | 5 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Brain Penetration Probability | 0.9202 |
| GI Absorption Probability | 0.9841 |
| Topological Polar Surface Area | 91.61 Ų |
| LogP | 2.404 |
Data sourced from a computational analysis of a pyridylpiperazine hybrid derivative. nih.gov
Preclinical Toxicity Studies on Related Scaffolds
Toxicity assessment is a cornerstone of preclinical safety evaluation. While specific toxicity data for this compound is not extensively documented, studies on its constituent parts and related structures provide valuable clues.
The acute toxicity of o-chloropyridine, a structural component, has been studied in mice, rats, and rabbits, with an oral LD50 of 100 mg/kg in mice. nih.gov Observed gross lesions included liver and kidney damage. nih.gov Furthermore, o-chloropyridine was found to be mutagenic in some bacterial strains with metabolic activation. nih.gov
Studies on various pyridine (B92270) derivatives have indicated a potential for moderate skin irritation. industrialchemicals.gov.au In hemolysis assays, some derivatives of 1-(3-nitropyridin-2-yl)piperazine demonstrated good biocompatibility with human blood cells, suggesting low hemolytic potential. nih.gov
Exploration of Therapeutic and Research Applications
Potential in Neurological and Psychiatric Disorders Research
Derivatives built from the piperazine (B1678402) scaffold have been investigated for a wide range of effects on the central nervous system. researchgate.netresearchgate.net
The presence of the pyridine (B92270) ring suggests potential for CNS activity. nih.gov Research into derivatives has substantiated this potential. For instance, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, which use a piperazine core, were synthesized and evaluated as CNS agents. researchgate.net Molecular docking studies of these compounds indicated that they effectively bind to the GABAA receptor, a key target for many anxiolytic and sedative drugs. researchgate.net Furthermore, piperazine derivatives have been shown to possess central analgesic mechanisms, as demonstrated in studies with the derivative LQFM-008, where its pain-reducing effects were linked to central pathways. nih.gov
The piperazine chemical framework is a feature in many compounds investigated for pain and inflammation. nih.gov Derivatives are frequently explored for their potential to alleviate these conditions.
Analgesic Activity: A study of the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) demonstrated significant anti-nociceptive effects in both neurogenic and inflammatory pain models. nih.gov Its activity in tail flick and hot plate tests suggested the involvement of central mechanisms. nih.gov Similarly, an analogue, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), was identified as a potent antagonist of the TRPV1 receptor, a key target in chronic pain pathways. nih.gov
Anti-inflammatory Activity: The derivative LQFM-008 was also shown to reduce edema in a carrageenan-induced paw edema test and decrease cell migration and protein exudation in a pleurisy test, indicating substantial anti-inflammatory properties. nih.gov Another study on 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, a close analogue, found it possessed both in-vitro and in-vivo anti-inflammatory activity, mediated by the suppression of inflammatory mediators. researchgate.net Further research has confirmed the analgesic and anti-inflammatory potential of novel butanoic acid derivatives incorporating the piperazin-1-yl moiety. researchgate.net
Given the high comorbidity of neuropsychiatric symptoms like anxiety and depression in neurodegenerative conditions such as Parkinson's disease nih.gov, there is a significant need for novel therapeutic agents. The piperazine scaffold is being actively explored for this purpose. nih.govnih.gov
Anxiety and Depression: Certain piperazine compounds are noted for their anxiolytic properties. nih.gov Specific acetamide (B32628) derivatives containing a piperazine ring have demonstrated potent anxiolytic activity in animal models. researchgate.net The piperazine structure is also considered a key element for the development of new antidepressants. nih.gov
Parkinson's Disease: Research into multifunctional drugs for Parkinson's disease has incorporated the piperazine structure. nih.gov Scientists have designed highly potent dopamine (B1211576) D2/D3 agonists that also function as iron chelators, aiming to both relieve motor symptoms and reduce the oxidative stress implicated in the disease's progression. nih.gov The lead molecules identified in this research feature a piperazine ring as a core component, highlighting its importance in the design of potential neuroprotective therapies for Parkinson's. nih.gov
| Derivative Class | Studied Application | Key Findings | Source(s) |
|---|---|---|---|
| Piperazine Acetamides | Anxiety | Showed potent anxiolytic activity in mice; molecular docking studies indicated binding to the GABAA receptor. | researchgate.net |
| Piperazine-substituted Pyranopyridines | Depression | The piperazine structure is considered a key substructure for developing new antidepressants. | nih.gov |
| Quinolin-8-ol Piperazine Analogues | Parkinson's Disease | Acted as potent dopamine D2/D3 agonists and iron chelators, suggesting potential for both symptomatic and neuroprotective therapy. | nih.gov |
| LQFM-008 | Analgesia & Inflammation | Exhibited anti-nociceptive and anti-inflammatory effects mediated through central mechanisms and the serotonergic pathway. | nih.gov |
Antimicrobial and Anticancer Research Potential
The piperazine ring is a common feature in a multitude of compounds screened for antimicrobial and anticancer activities. nih.govresearchgate.netresearchgate.net
Antimicrobial Research: Derivatives of (pyridin-2-yl)piperazine have been synthesized and evaluated as potential antimicrobial agents. nih.gov For example, a series of new agents were derived from 2-chloro-5-nitropyridine (B43025) and N-methylpiperazine. nih.gov Other research into azole-containing piperazine derivatives showed that many of the synthesized compounds exhibited moderate to significant antibacterial and antifungal activities. researchgate.net Similarly, 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines were found to possess moderate antimicrobial potential. biointerfaceresearch.com
Anticancer Research: The piperazine scaffold is present in numerous FDA-approved anticancer drugs, making it an attractive structure for the development of new oncological agents. researchgate.net Research has shown that incorporating a piperazine fragment can improve the anticancer activity of known compounds like Triapine. nih.gov Derivatives have shown moderate to significant cytotoxic activity against a range of human cancer cell lines, including prostate (PC3, LNCaP, DU145), breast (MCF7), and leukemia (K562) cell lines. researchgate.netnih.gov Further studies on piperazine-substituted pyranopyridines confirmed their antiproliferative activity against various cancer cells, with mechanisms involving the induction of apoptosis. nih.gov
| Derivative/Analogue | Cancer Cell Line(s) | Reported Activity | Source(s) |
|---|---|---|---|
| Mannich bases from 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine | PC3, LNCaP, DU145 (Prostate) | Moderate cytotoxic activity. | nih.gov |
| Piperazine-Triapine Analogues | HCT116 (Colon), Hs683 (Glioma) | Potent and selective anti-proliferative activity; cell cycle inhibition. | nih.gov |
| Piperazine-substituted Pyranopyridines | K562 (Leukemia) | Pronounced anticancer activity with an IC50 value of 0.5 ± 0.1 μM for the most active compound. | nih.gov |
| N1-(flavon-7-yl) amidrazones with N-piperazine | K562 (Leukemia) | Potent anticancer activity. | nih.gov |
Role as a Versatile Chemical Building Block and Intermediate in Advanced Organic Synthesis
Beyond the direct biological activities of its simpler forms, 1-(4-Chloropyridin-2-yl)piperazine is a highly valuable building block for constructing more intricate molecules. researchgate.netnih.gov The chlorine atom on the pyridine ring provides a reactive site for nucleophilic substitution, while the secondary amine of the piperazine ring is readily functionalized, allowing for the systematic extension of the molecular structure.
The utility of the this compound scaffold is evident in its use to synthesize targeted pharmaceutical agents. A key synthetic strategy involves the reaction of a chloropyridine, such as 2-chloro-5-nitropyridine, with a piperazine derivative to form a core structure, which can then be further modified. nih.gov This approach has been used to create precursors for anticancer agents. nih.gov
A notable example of its application is in the synthesis of piperazinopiperidine amide analogs, which are among the most promising antagonists for the CCR5 receptor—a crucial target in HIV therapy. rsc.org In these syntheses, a piperazine-containing nucleus serves as a key intermediate, demonstrating the scaffold's role in building complex, pharmacologically important molecules like Vicriviroc. rsc.org This highlights the compound's value not just as a potential therapeutic itself, but as a foundational element in the rational design and synthesis of advanced pharmaceutical agents. nih.govrsc.org
Ligand Applications in Coordination Chemistry
The nitrogen atoms within the piperazine ring and the pyridine moiety of this compound make it an excellent candidate as a ligand in coordination chemistry. These nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with metal ions, leading to the formation of stable metal complexes. The structure of the resulting complex and its subsequent properties are influenced by the coordination environment of the metal ion and the nature of the ligand itself.
The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using various spectroscopic techniques, including X-ray crystallography to determine the precise three-dimensional structure.
Investigative Applications in Agrochemical and Material Science Fields
The unique chemical structure of this compound makes it a valuable building block for the synthesis of novel compounds in the fields of agrochemicals and material science.
In the agrochemical sector, the piperazine moiety is a well-established pharmacophore found in numerous pesticides. cognitivemarketresearch.comchigroup.site Derivatives of piperazine have been shown to exhibit a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.gov For example, research on phenylpiperazine derivatives has demonstrated their potential as acaricides. nih.gov While direct studies on the herbicidal or insecticidal activity of this compound are limited, its structural similarity to known agrochemically active compounds suggests its potential as a lead structure for the development of new crop protection agents. The presence of the chloropyridine ring, a common feature in many pesticides, further enhances this potential.
The following table presents data on the insecticidal activity of piperazine derivatives containing a trifluoromethyl pyridine group, highlighting the potential of similar structures in agrochemical research. chigroup.site
| Compound | Target Pest | Activity (LC50 in μg/mL) |
| 18a | Plutella xylostella | More significant than spirodiclofen (B1663620) at 1 μg/mL |
| 18b | Plutella xylostella | More significant than spirodiclofen at 1 μg/mL |
| 18c | Plutella xylostella | More significant than spirodiclofen at 1 μg/mL |
| 18d | Plutella xylostella | More significant than spirodiclofen at 1 μg/mL |
In the realm of material science, piperazine derivatives are being explored for their use in the creation of functional polymers and advanced materials. For instance, piperazine-based polymers have been investigated for their flocculating properties. The incorporation of piperazine units into polymer chains can impart specific properties, such as thermal stability and conductivity. researchgate.net
Furthermore, the pyridine and piperazine moieties are found in molecules used in the development of organic light-emitting diodes (OLEDs). acrospharmatech.comnih.gov While there is no direct report on the use of this compound in OLEDs, its structural components are relevant to the design of materials for organic electronics. The development of stable and efficient blue organic light-emitting diodes, for example, has utilized tetradentate Pt(II) complexes incorporating pyrazolyl-acridine and pyridyl-carbazole units. osti.gov This indicates the potential for pyridine-piperazine structures to be incorporated into novel materials for electronic applications.
The synthesis of functional polymers from this compound could involve polymerization reactions targeting the reactive sites on the molecule, such as the secondary amine in the piperazine ring or the chlorine atom on the pyridine ring. These reactions could lead to the formation of polyamides, polyurethanes, or other polymer architectures with unique properties.
Future Research Directions and Translational Perspectives
Development of Next-Generation Analogs with Enhanced Efficacy and Selectivity
The future development of 1-(4-Chloropyridin-2-yl)piperazine as a therapeutic lead hinges on the strategic design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are pivotal in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets.
Research on structurally related compounds, such as 1-(5-chloropyridin-2-yl)piperazine (B1307259), has demonstrated that modifications to the piperazine (B1678402) and pyridine (B92270) moieties can yield highly selective ligands for targets like the sigma-2 (σ2) receptor, which is implicated in solid tumors. nih.gov For instance, the introduction of various substituents on the second nitrogen of the piperazine ring has led to the identification of potent and selective σ2 ligands. nih.gov These findings suggest that a similar approach could be applied to the this compound scaffold to develop analogs with enhanced efficacy and target specificity.
Furthermore, the exploration of different substitution patterns on the pyridine ring is a promising avenue. For example, in the context of TRPV1 antagonists, derivatives of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide have been investigated, indicating that modifications at the 3-position of the pyridine ring can modulate biological activity. researchgate.net Systematic exploration of substituents at the available positions on the 4-chloropyridine (B1293800) ring could lead to the discovery of analogs with superior therapeutic properties.
The piperazine ring itself is a key pharmacophoric element found in numerous FDA-approved anticancer drugs. researchgate.net The synthesis of novel derivatives by attaching various pharmacophores to the piperazine nitrogen has been a successful strategy for discovering potent anticancer agents. mdpi.comnih.gov This approach can be systematically applied to this compound to generate libraries of compounds for screening against a wide range of cancer cell lines. For example, novel piperazine derivatives of the natural product vindoline (B23647) have shown significant antiproliferative effects. mdpi.com
A summary of potential analog development strategies is presented in the table below:
| Modification Strategy | Rationale | Potential Therapeutic Area |
| Substitution at Piperazine N4 | Modulate potency and selectivity for various receptors. | Cancer, CNS disorders |
| Substitution on Pyridine Ring | Fine-tune electronic properties and steric interactions. | Pain, Inflammation |
| Scaffold Hopping | Introduce novel heterocyclic systems to explore new chemical space. | Diverse indications |
| Hybridization with Pharmacophores | Combine with known active moieties to create dual-action agents. | Cancer, Infectious Diseases |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process for this compound and its derivatives. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the molecular interactions governing biological activity, thereby guiding the rational design of new analogs.
For instance, 3D-QSAR studies on related piperazine derivatives have successfully identified key electrostatic and hydrophobic fields that contribute to their biological activity. researchgate.net Similar models can be developed for this compound to predict the activity of novel analogs before their synthesis, saving time and resources. Molecular docking studies can further elucidate the binding modes of these compounds within the active sites of their target proteins, providing a structural basis for their activity. nih.gov
The integration of these computational predictions with experimental validation is paramount. High-throughput screening (HTS) of compound libraries derived from computational designs can rapidly identify promising hits. Subsequent detailed pharmacological profiling of these hits can then confirm their activity and selectivity. This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization.
A proposed integrated workflow is outlined below:
| Step | Methodology | Objective |
| 1. Target Identification | Bioinformatics, literature mining | Identify potential biological targets for the scaffold. |
| 2. In Silico Screening | Molecular docking, pharmacophore modeling | Virtually screen libraries of this compound analogs against identified targets. |
| 3. Synthesis | Organic synthesis | Synthesize a focused library of promising candidates identified from in silico screening. |
| 4. In Vitro Validation | Biochemical and cellular assays | Experimentally validate the activity and selectivity of the synthesized compounds. |
| 5. SAR and Model Refinement | 3D-QSAR, MD simulations | Analyze experimental data to refine computational models and guide the next round of design. |
This integrated approach allows for a more efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering novel drug candidates with desirable properties.
Broadening the Scope of Biological Target Identification and Validation
While some potential biological targets for piperazine-containing compounds have been identified, the full therapeutic potential of this compound likely extends beyond these initial findings. A key future direction is to systematically broaden the scope of biological target identification and validation for this scaffold.
The piperazine moiety is a common feature in ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govnih.govnih.gov For example, derivatives of pyridyl-piperazinyl-piperidine have been identified as potent CXCR3 chemokine antagonists, and other piperazine-containing molecules have shown activity as 5-HT₂C agonists and acetylcholinesterase inhibitors. nih.govnih.gov Given this promiscuity, it is plausible that this compound and its analogs may interact with a diverse array of proteins.
Unbiased approaches such as phenotypic screening and chemoproteomics can be employed to identify novel targets. Phenotypic screening involves testing compound libraries in cell-based or organism-based models of disease to identify molecules that produce a desired phenotypic change, without a priori knowledge of the target. nih.gov Hits from such screens can then be subjected to target deconvolution studies to identify their molecular targets.
Chemoproteomics offers a powerful set of tools for the direct identification of protein targets of small molecules from complex biological samples. nih.gov This can be achieved by designing and synthesizing chemical probes based on the this compound scaffold. These probes, which typically contain a reactive group or an affinity tag, can be used to capture and identify their binding partners from cell lysates.
The table below summarizes potential new therapeutic areas and corresponding biological targets for this compound derivatives:
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurodegenerative Diseases | 5-HT₂A receptors, Acetylcholinesterase | Piperazine derivatives have shown activity as inverse agonists and inhibitors of these targets, respectively. nih.govnih.gov |
| Metabolic Disorders | GPR119 | A related pyridone-containing GPR119 agonist has been identified as a clinical candidate for type 2 diabetes. nih.gov |
| Inflammatory Diseases | CXCR3 | Pyridyl-piperazinyl-piperidine derivatives are potent CXCR3 antagonists. nih.gov |
| Pain | TRPV1 | N-aryl-piperazine derivatives have been investigated as TRPV1 antagonists. researchgate.net |
Q & A
Q. What are the optimized synthetic routes for 1-(4-Chloropyridin-2-yl)piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-chloropyridine derivatives with piperazine under reflux in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., K₂CO₃) to facilitate deprotonation . Optimization includes:
- Temperature control : Heating at 50–70°C for 2–4 hours to balance reaction rate and side-product formation .
- Catalyst use : Sonication to homogenize intermediates, as seen in thiourea-based piperazine derivatives .
- Purification : Reversed-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the product .
Yields range from 44% to 55% depending on substituent complexity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood to mitigate exposure to dust or vapors .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid proximity to oxidizing agents, which may trigger decomposition into CO, CO₂, or HCl gas .
- Spill Management : Contain with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.7–8.2 ppm) and piperazine methylene signals (δ 3.3–4.1 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ = 328.1597 for C₁₇H₂₂N₅S) with <2 ppm error .
- Purity Assessment : HPLC (C18 column, 0.1% TFA buffer) to confirm ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to enhance receptor binding affinity. For example, replacing 4-chloro with CF₃ improved inhibitory activity in phosphoglycerate dehydrogenase studies .
- Scaffold Hybridization : Attach benzodioxinylcarbonyl or chloroacetyl groups to the piperazine core to modulate lipophilicity and metabolic stability .
- Bioassays : Test derivatives against target enzymes (e.g., PHGDH) using kinetic assays (IC₅₀ measurements) .
Q. What computational methods are effective in predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with PHGDH or serotonin receptors. Key parameters include:
- Grid Box Placement : Centered on the active site (e.g., PHGDH NAD⁺-binding domain) .
- Scoring Functions : MM-GBSA to estimate binding free energies .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers. Adjust for assay variability (e.g., ATP concentration differences) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives from fluorescence-based assays .
Q. What strategies optimize the scalability of synthetic protocols for this compound while maintaining reproducibility?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow reactors to reduce reaction time and improve mixing .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
